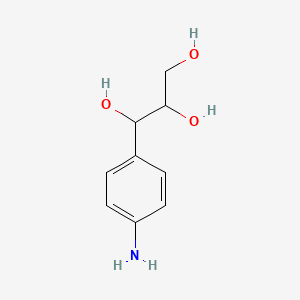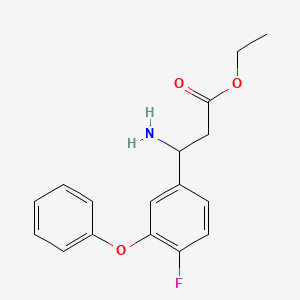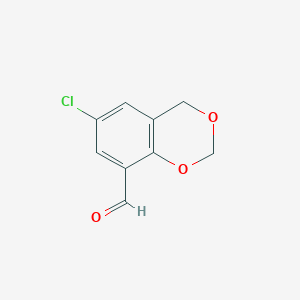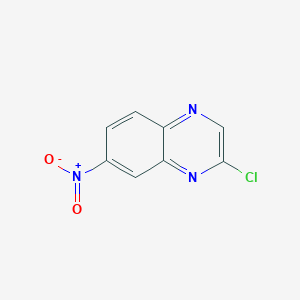
2-Phenylcyclopropane-1-carbaldehyde
Vue d'ensemble
Description
2-Phenylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 67074-44-6 . It has a molecular weight of 146.19 and is a solid in physical form . The IUPAC name for this compound is 2-phenylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique
Addition to Tetramesityldigermene
Research by Samuel and Baines (2003) studied the reaction of carbonyl compounds, including 2-Phenylcyclopropane-1-carbaldehyde, with tetramesityldigermene. They found that this reaction produces two diastereomers of a formal [2+2] cycloadduct, indicating a zwitterionic intermediate mechanism in the addition process to digermenes (Samuel & Baines, 2003).
Synthesis of Quinoline Ring Systems
A 2018 review by Hamama et al. covered the synthesis of quinoline ring systems and reactions, where this compound and related analogs play a significant role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
Prins-Type Cyclization
Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of strained hexahydrooxonines and bicyclized products, demonstrating the versatility of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Photoreduction Studies
Research conducted by Funke and Cerfontain in 1976 explored the photochemistry of cyclopropane-carbaldehyde, revealing intricate details about the primary chemical processes and product formation upon irradiation, which is crucial for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).
Synthesis of Bioactive Compounds
Alcaide and Almendros (2001, 2002) discussed the use of 4-oxoazetidine-2-carbaldehydes in the synthesis of a wide range of substances of biological interest. Their dual reactivity has been utilized in diastereoselective processes for preparing α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2001, 2002).
Cycloisomerization to Indole Carbaldehydes
Kothandaraman et al. (2011) reported a gold(I)-catalyzed cycloisomerization of specific alcohols to form 1H-indole-2-carbaldehydes. This process exemplifies the role of catalysis in transforming cyclopropane carbaldehydes into valuable products (Kothandaraman et al., 2011).
Mécanisme D'action
Target of Action
It is known that this compound belongs to the family of cyclopropanes, which are often involved in various chemical reactions due to their strained ring structure .
Mode of Action
It’s known that cyclopropane derivatives can undergo various chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in a variety of chemical reactions, which could potentially influence various biochemical pathways .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
2-Phenylcyclopropane-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed transformations. It interacts with various enzymes, including oxidoreductases and transferases, which facilitate its conversion into different metabolites. The aldehyde group in this compound is highly reactive, making it a suitable substrate for enzymatic oxidation and reduction reactions. Additionally, this compound can form Schiff bases with amino groups of proteins, leading to potential modifications in protein structure and function .
Cellular Effects
This compound exerts diverse effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, influencing the cellular redox state and impacting processes such as apoptosis and cell proliferation. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard storage conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenases and other oxidoreductases, leading to the formation of carboxylic acids and other metabolites. The compound can also participate in conjugation reactions with glutathione and other cellular thiols, affecting the overall metabolic flux and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. The compound’s localization can affect its activity and function, as it may interact with specific enzymes and regulatory proteins within these compartments. Post-translational modifications and targeting signals also play a role in directing this compound to specific subcellular locations .
Propriétés
IUPAC Name |
2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400311 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67074-44-6 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)
![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)

![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)


![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)

![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)

